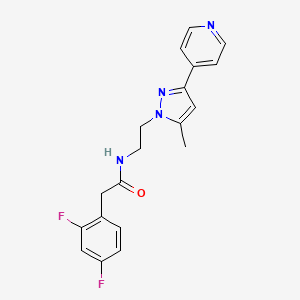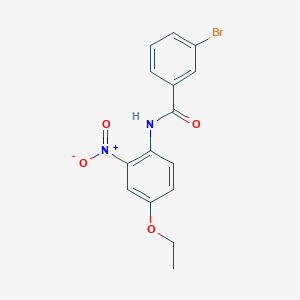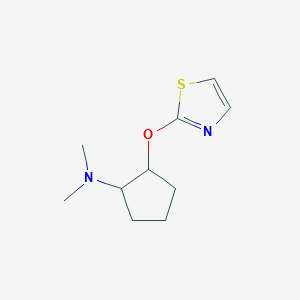![molecular formula C26H29ClN6O2 B2521550 7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 898409-16-0](/img/structure/B2521550.png)
7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a purine derivative linked to a piperazine moiety, which is a structure of interest in medicinal chemistry due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their biological properties. For instance, a series of purine linked piperazine derivatives were synthesized to target Mycobacterium tuberculosis by disrupting the biosynthesis of peptidoglycan, which is essential for bacterial cell wall formation . These compounds have shown promising anti-mycobacterial activity, suggesting that the compound may also possess similar biological properties.
Synthesis Analysis
The synthesis of related purine-piperazine derivatives involves the use of advanced intermediates that are coupled with various carboxylic acid chloride derivatives or isocyanate partners . The synthesis route typically includes the formation of the purine core, followed by the attachment of the piperazine ring through appropriate functional groups. The specific synthesis details for the compound are not provided, but it can be inferred that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of purine-piperazine derivatives is characterized by the presence of a purine core linked to a piperazine ring. The purine moiety is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring, which can be substituted at various positions to modulate the compound's properties. The piperazine ring is a flexible, saturated six-membered ring containing nitrogen atoms that can engage in hydrogen bonding and other non-covalent interactions, which are important for the compound's biological activity .
Chemical Reactions Analysis
The chemical reactivity of purine-piperazine derivatives can be influenced by the substituents on both the purine and piperazine moieties. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity towards nucleophilic or electrophilic attack. The specific compound may undergo reactions typical of purine derivatives, such as substitution or addition reactions at the purine ring, or reactions involving the piperazine nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine-piperazine derivatives are determined by their molecular structure. These compounds typically exhibit good solubility in polar solvents due to the presence of nitrogen atoms and potential hydrogen bond donors and acceptors. The spectroscopic properties, such as IR, NMR, and UV-Visible spectra, can be used to characterize these compounds and confirm their structure. Computational methods like Density Functional Theory (DFT) can provide insights into the electronic properties, such as the energy of the frontier molecular orbitals and the energy gap, which are relevant for understanding the compound's reactivity and interaction with biological targets .
Scientific Research Applications
Synthesis and Biological Activity
Research has focused on the development of derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione for their antiasthmatic activity, showcasing the xanthene derivatives' vasodilatory activity and potential as Phosphodiesterase 3 inhibitors. Significant activity was observed in compounds with electron-withdrawing groups, indicating their potential as potent anti-asthmatic compounds (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Cardiovascular Activity
A study on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones revealed compounds displaying strong prophylactic antiarrhythmic activity and hypotensive activity, highlighting their potential in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).
Antihistaminic Activity
A series of derivatives was synthesized and evaluated for antihistaminic activity, with some showing good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating potential as antihistaminic agents (Pascal et al., 1985).
Psychotropic Activity
Research into arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones aimed at identifying potent ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) demonstrated that modifications in arylalkyl/allyl substituent positions can lead to new serotonin ligands with potential psychotropic activity (Chłoń-Rzepa et al., 2013).
Antimycobacterial Activity
A study on purine linked piperazine derivatives synthesized to target MurB in Mycobacterium tuberculosis found a cluster of analogues with promising activity, offering insights into the development of new antituberculosis agents (Konduri et al., 2020).
Mechanism of Action
Target of action
The compound contains a piperazine moiety, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states .
Biochemical pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Compounds containing piperazine often interact with a variety of receptors and enzymes, potentially affecting multiple pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by its chemical structure. Piperazine derivatives, for example, are known to have good bioavailability and can cross the blood-brain barrier .
Result of action
The specific molecular and cellular effects of this compound would depend on its targets and mode of action. Given the presence of a piperazine moiety, it’s possible that the compound could have effects on the central nervous system, among other potential effects .
properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-4,5-dihydropurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN6O2/c1-30-23-22(24(34)29-26(30)35)33(18-20-11-5-6-12-21(20)27)25(28-23)32-16-14-31(15-17-32)13-7-10-19-8-3-2-4-9-19/h2-6,8-9,11-12,22-23H,7,10,13-18H2,1H3,(H,29,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMDYGKJBDUWIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCCC4=CC=CC=C4)CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2521468.png)
![5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2521470.png)
![2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one](/img/structure/B2521471.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2521472.png)
![3-cyclohexyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2521475.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol dihydrochloride](/img/structure/B2521476.png)

![2-chloro-1-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B2521479.png)
![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2521480.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2521482.png)
![4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazole-5-carboxamide hydrochloride](/img/structure/B2521484.png)
![2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2521486.png)

